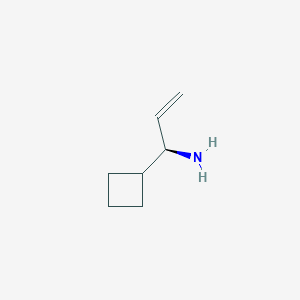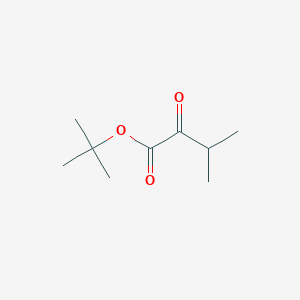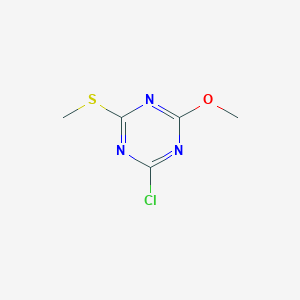![molecular formula C19H13N3O B13121653 2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13121653.png)
2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one is a heterocyclic compound that features a pyrido[3,4-b]pyrazine core with two phenyl groups attached at the 2 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one typically involves multicomponent reactions. One common method involves the Stille coupling reaction of 5,8-dibromo-2,3-diphenylpyrido[3,4-b]pyrazine with tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane . This is followed by a Vilsmeier-Haack reaction using N,N-Dimethylformamide and phosphorus oxychloride to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the pyrido[3,4-b]pyrazine core.
Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
科学的研究の応用
2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one has several scientific research applications:
作用機序
The mechanism of action of 2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes .
類似化合物との比較
Similar Compounds
2,3-Diphenylpyrido[2,3-b]pyrazine: This compound has a similar core structure but differs in the positioning of the nitrogen atoms in the pyrido ring.
6-Amino-2,3-diphenylpyrido[2,3-b]pyrazine: This compound features an amino group at the 6 position, which can significantly alter its chemical properties and reactivity.
Uniqueness
2,3-Diphenylpyrido[3,4-b]pyrazin-5(6H)-one is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. These properties make it a valuable compound for various applications in research and industry .
特性
分子式 |
C19H13N3O |
|---|---|
分子量 |
299.3 g/mol |
IUPAC名 |
2,3-diphenyl-6H-pyrido[3,4-b]pyrazin-5-one |
InChI |
InChI=1S/C19H13N3O/c23-19-18-15(11-12-20-19)21-16(13-7-3-1-4-8-13)17(22-18)14-9-5-2-6-10-14/h1-12H,(H,20,23) |
InChIキー |
KLCWVQDQHQHRHK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=O)NC=C3)N=C2C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B13121570.png)

![Rel-(1aR,2aR,5aR,5bS)-Hexahydro-4H-oxireno[3,4]cyclopenta[1,2-b]furan-4-one](/img/structure/B13121590.png)



![3-(4-Bromobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13121623.png)



![2-Chloro-5,6-dimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B13121641.png)

![Tert-butyl 7-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B13121647.png)

